4-amino-N'-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-AMINO-N’-{(E)-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a furyl group, and a nitrophenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N’-{(E)-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 4-amino-1,2,5-oxadiazole-3-carbohydrazide with 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N’-{(E)-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-AMINO-N’-{(E)-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-AMINO-N’-{(E)-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxybenzamide: An aminobenzamide derivative with similar structural features.
N,2-Dimethoxy-N-methyl-4-nitrobenzamide: A Weinreb amide derivative with comparable functional groups.
1-(2-Methoxy-4-nitrophenyl)-5-methylhex-2-yn-1-one: A ynone derivative with a similar nitrophenyl moiety.
Uniqueness
4-AMINO-N’-{(E)-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE stands out due to its unique combination of an oxadiazole ring, a furyl group, and a nitrophenyl moiety. This distinct structure contributes to its diverse chemical reactivity and broad range of applications in scientific research .
Properties
Molecular Formula |
C15H12N6O6 |
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Molecular Weight |
372.29 g/mol |
IUPAC Name |
4-amino-N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C15H12N6O6/c1-25-12-6-8(21(23)24)2-4-10(12)11-5-3-9(26-11)7-17-18-15(22)13-14(16)20-27-19-13/h2-7H,1H3,(H2,16,20)(H,18,22)/b17-7+ |
InChI Key |
NTOQDRBNOQPIRS-REZTVBANSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=NON=C3N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=NON=C3N |
Origin of Product |
United States |
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